
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a benzyl group, three methyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-benzyl-1,3,5-trimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the benzyl group, followed by nitration to add the nitro group. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Major Products
Oxidation: Produces nitro derivatives with additional oxygen-containing functional groups.
Reduction: Yields amino derivatives.
Substitution: Results in halogenated or other substituted benzene derivatives
Scientific Research Applications
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Benzyl-1,3,5-trimethyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzyl and methyl groups influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1-nitrobenzene: Similar structure but lacks the benzyl group.
2-Benzyl-1,3,5-trimethylbenzene: Similar structure but lacks the nitro group.
2-Benzyl-1,3,5-trimethyl-4-aminobenzene: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-Benzyl-1,3,5-trimethyl-4-nitrobenzene is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
110354-27-3 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-benzyl-1,3,5-trimethyl-4-nitrobenzene |
InChI |
InChI=1S/C16H17NO2/c1-11-9-12(2)16(17(18)19)13(3)15(11)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3 |
InChI Key |
OSHLWSQYKRBPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=CC=CC=C2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
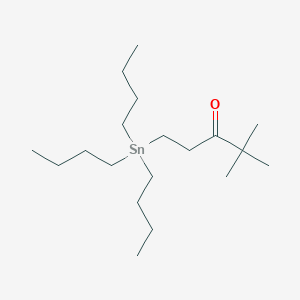
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)
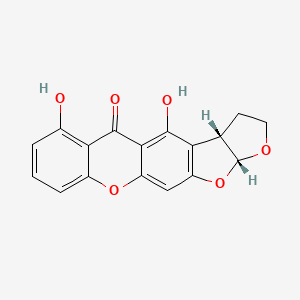
![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
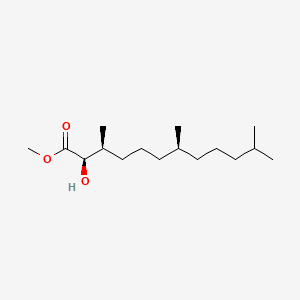
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

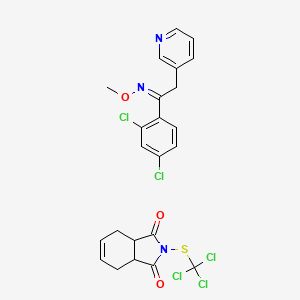
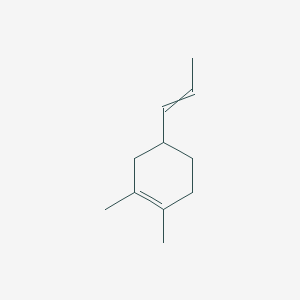
![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
